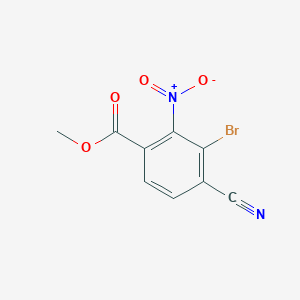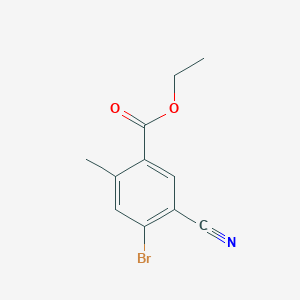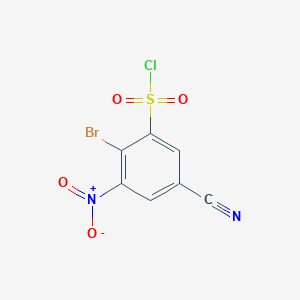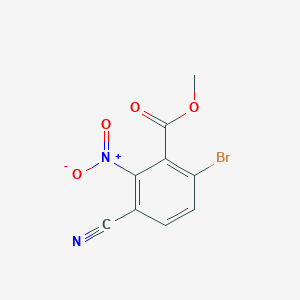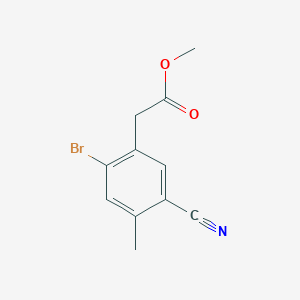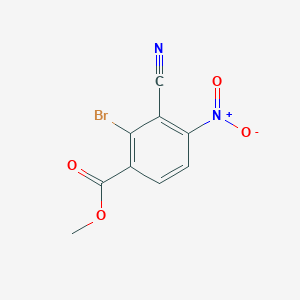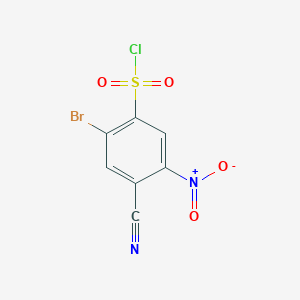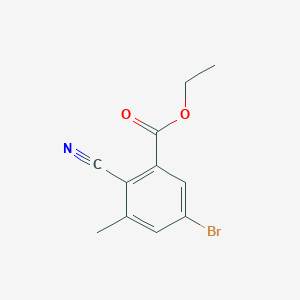
N-(4-bromo-2-fluorobenzyl)cyclopropanamine
Übersicht
Beschreibung
“N-(4-bromo-2-fluorobenzyl)cyclopropanamine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.1 .
Molecular Structure Analysis
The InChI code for “N-(4-bromo-2-fluorobenzyl)cyclopropanamine” is 1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(4-bromo-2-fluorobenzyl)cyclopropanamine” has a molecular weight of 244.1 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
1. Radioligand for Positron Emission Tomography (PET)
Compounds with a structure similar to N-(4-bromo-2-fluorobenzyl)cyclopropanamine, such as NCQ 115, have been used in PET studies. NCQ 115 is a selective dopamine D-2 receptor antagonist, suitable for PET imaging due to the presence of fluorine in a position amenable to labeling. Studies have indicated significant uptake of radioactivity in the monkey striatum using PET, demonstrating the potential of such compounds in neuroimaging (Halldin, Högberg, & Farde, 1994).
2. Synthesis of Prasugrel Intermediate
N-(4-bromo-2-fluorobenzyl)cyclopropanamine-like compounds have been synthesized as intermediates in the production of Prasugrel, an antiplatelet drug. For example, α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a key intermediate, has been synthesized from 2-fluorobenzyl bromide through a Grignard reaction with cyclopropanecarbonitrile (Liao Lun-hui, 2009).
3. Metabolic Studies of Psychoactive Substances
Similar compounds have been analyzed for their metabolic pathways in human hepatocytes. For instance, 25B-NBF, a new psychoactive substance and a phenethylamine, was studied for its metabolism and elimination properties. These studies are crucial for understanding the biotransformation and potential toxicological impacts of related compounds (Ju-Hyun Kim et al., 2019).
4. Synthesis and Structural Characterization
Research on N-(4-bromo-2-fluorobenzyl)cyclopropanamine analogs includes their synthesis and structural characterization. For instance, the synthesis and study of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, which has been structurally characterized and evaluated for its biological activity, provides insights into the structural and functional aspects of these compounds (Gamze Elmas et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSULAFKPOABISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorobenzyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



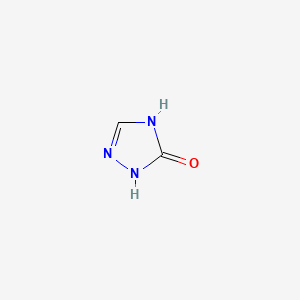
![Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B1417171.png)
